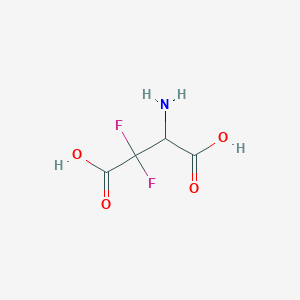
3-Amino-2,2-difluorobutanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2,2-difluorobutanedioic acid is a fluorinated amino acid derivative with the molecular formula C₄H₅F₂NO₄. This compound is of significant interest due to its unique structural features, which include the presence of both amino and difluoromethyl groups. These features make it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-difluorobutanedioic acid can be achieved through several methods. One common approach involves the fluorination of amino acid precursors. For example, the preparation of (2S,3S)- and (2R,3S)-2-fluoro and (3S)-2,2-difluoro-3-amino carboxylic acid derivatives from alanine, valine, leucine, threonine, and β-alanine has been described . The reaction typically involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-difluorobutanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the difluoromethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include various fluorinated amino acid derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-2,2-difluorobutanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Amino-2,2-difluorobutanedioic acid involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-fluorobutanedioic acid: Similar structure but with only one fluorine atom.
3-Amino-2,2,3-trifluorobutanedioic acid: Contains an additional fluorine atom compared to 3-Amino-2,2-difluorobutanedioic acid.
3-Amino-2,2-dichlorobutanedioic acid: Similar structure but with chlorine atoms instead of fluorine.
Uniqueness
This compound is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The difluoromethyl group imparts unique electronic and steric properties, making this compound distinct from its analogs.
Properties
CAS No. |
73395-31-0 |
|---|---|
Molecular Formula |
C4H5F2NO4 |
Molecular Weight |
169.08 g/mol |
IUPAC Name |
3-amino-2,2-difluorobutanedioic acid |
InChI |
InChI=1S/C4H5F2NO4/c5-4(6,3(10)11)1(7)2(8)9/h1H,7H2,(H,8,9)(H,10,11) |
InChI Key |
ZDNZCAJNMQJPRB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)(C(C(=O)O)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


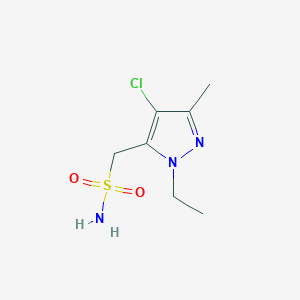
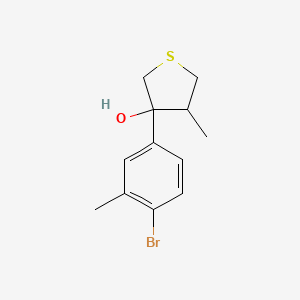
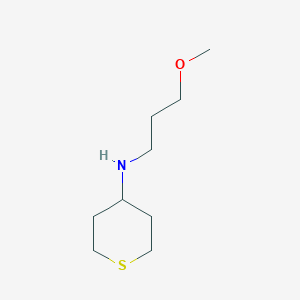
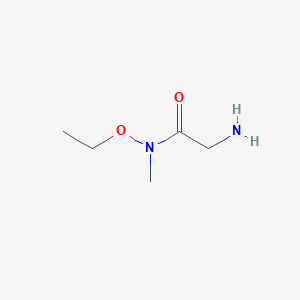
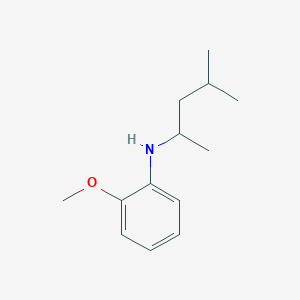
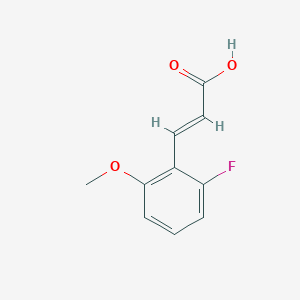
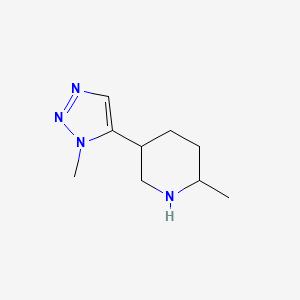
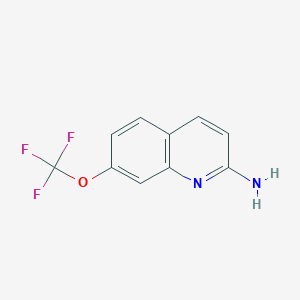
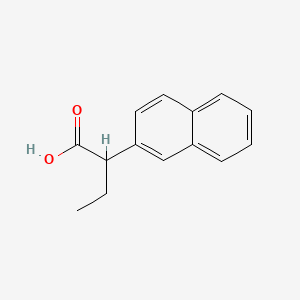

![2-{[(2-Bromo-4-methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13256930.png)
![3A-methyl-2-(3-methylbutan-2-yl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13256932.png)

![N-(2-{[(2-chlorophenyl)methyl]amino}ethyl)acetamide](/img/structure/B13256950.png)
